N,N-Diethylpiperazine-2-carboxamide
CAS No.: 121885-08-3
Cat. No.: VC0048483
Molecular Formula: C9H19N3O
Molecular Weight: 185.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121885-08-3 |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.271 |
| IUPAC Name | N,N-diethylpiperazine-2-carboxamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 |
| Standard InChI Key | IPYUFNHTPJFYKY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1CNCCN1 |
Introduction
Chemical Identity and Structural Properties
N,N-Diethylpiperazine-2-carboxamide belongs to the class of carboxamides, characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom. The compound's molecular structure consists of a six-membered piperazine heterocyclic ring containing two nitrogen atoms, with a diethylcarboxamide group attached at the 2-position. This specific arrangement contributes to its unique chemical and biological properties.
Basic Chemical Information
The fundamental chemical parameters of N,N-Diethylpiperazine-2-carboxamide are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | N,N-Diethylpiperazine-2-carboxamide |
| CAS Registry Number | 121885-08-3 |
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | N,N-diethylpiperazine-2-carboxamide |
| Canonical SMILES | CCN(CC)C(=O)C1CNCCN1 |
Structural Features
The molecular structure features several key components that influence its reactivity:
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A piperazine ring (six-membered heterocycle with two nitrogen atoms)
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A carboxamide functional group (C=O-N) at the 2-position
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Two ethyl groups attached to the amide nitrogen
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Secondary amine groups within the piperazine ring
These structural elements contribute to the compound's ability to interact with various biological targets and participate in different chemical reactions.
Chemical Reactivity and Behavior
General Reactivity Patterns
N,N-Diethylpiperazine-2-carboxamide can participate in various chemical reactions due to its functional groups:
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Nucleophilic reactions via the nitrogen atoms in the piperazine ring
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Potential hydrolysis of the carboxamide group under acidic or basic conditions
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Possible oxidation or reduction reactions affecting the piperazine ring or carboxamide group
Structure-Reactivity Relationships
The presence of the diethyl groups on the carboxamide nitrogen influences the compound's reactivity compared to related structures. These groups can:
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Introduce steric hindrance that affects approach of reagents
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Modify the electron density around the carboxamide group
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Influence the compound's lipophilicity and solubility properties
Biological Activity and Applications
Antimicrobial Properties
Research indicates that N,N-Diethylpiperazine-2-carboxamide has potential as an antimicrobial and antifungal agent. Studies on related piperazine derivatives suggest mechanisms that may involve:
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Disruption of bacterial cell membranes
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Inhibition of essential metabolic pathways in microorganisms
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Interference with microbial protein synthesis
Pharmaceutical Applications
In the pharmaceutical industry, piperazine derivatives like N,N-Diethylpiperazine-2-carboxamide are utilized in the development of various drug candidates. The compound's structure makes it valuable for:
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Building blocks in medicinal chemistry
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Potential central nervous system (CNS) modulation
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Development of enzyme inhibitors
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in the production of agrochemicals. Potential uses include:
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Intermediate in the synthesis of crop protection agents
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Component in the development of specialized chemical reagents
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Precursor for other industrially relevant compounds
Structure-Activity Relationship Studies
Pharmacophore Analysis
Structure-activity relationship studies involving piperazine carboxamides have been conducted to optimize their biological activity. Key structural features that influence activity include:
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Substitution pattern on the piperazine ring
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Nature of the carboxamide substituents
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Stereochemistry at the 2-position of the piperazine ring
Comparative Activity Analysis
The following table presents a hypothetical comparison of activities between N,N-Diethylpiperazine-2-carboxamide and structurally related compounds based on general principles of medicinal chemistry:
| Compound Variant | Structural Modification | Predicted Effect on Activity |
|---|---|---|
| Base Compound | N,N-Diethylpiperazine-2-carboxamide | Reference compound |
| Mono-ethyl variant | Single ethyl group on amide nitrogen | Potentially reduced lipophilicity, altered receptor binding |
| N-Aryl variant | Aromatic substituent instead of ethyl groups | Likely increased π-π interactions, different binding profile |
| Ring-modified variant | Modified piperazine ring (e.g., morpholine) | Altered hydrogen bonding capacity and conformational preferences |
Physical and Analytical Properties
Solubility and Stability
The compound's solubility profile is influenced by both its polar carboxamide group and hydrophobic ethyl substituents, likely making it:
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Moderately soluble in organic solvents like dichloromethane, chloroform, and methanol
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Potentially less soluble in highly polar solvents like water
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Capable of forming hydrogen bonds through the piperazine NH groups and carboxamide oxygen
Comparison with Similar Compounds
N,N-Diethylpiperazine-2-carboxamide shares structural similarities with other piperazine derivatives but is distinguished by its specific diethyl substitution pattern, which influences its chemical and biological properties.
| Related Compound | Key Structural Differences | Impact on Properties |
|---|---|---|
| N-Monoethylpiperazine-2-carboxamide | Single ethyl group instead of two | Lower lipophilicity, different spatial arrangement |
| N,N-Dimethylpiperazine-2-carboxamide | Methyl groups instead of ethyl groups | Smaller molecular volume, altered binding characteristics |
| N-Phenylpiperazine-2-carboxamide | Aromatic substituent instead of alkyl groups | Enhanced π-stacking potential, different electronic properties |
Research Challenges and Future Directions
Current Research Gaps
Despite the potential applications of N,N-Diethylpiperazine-2-carboxamide, several research gaps remain:
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Limited published data on optimized synthetic routes
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Incomplete understanding of structure-activity relationships
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Need for comprehensive evaluation of biological activities
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Insufficient data on pharmacokinetic properties
Future Research Opportunities
Future research on N,N-Diethylpiperazine-2-carboxamide may focus on:
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Development of more efficient and scalable synthetic methods
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Detailed investigation of antimicrobial mechanisms
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Exploration of potential applications in drug discovery
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Structure modification to enhance specific biological activities
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Computational studies to predict interactions with biological targets
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